![molecular formula C24H21N3O4 B2990944 2-(benzo[d][1,3]dioxol-5-yl)-7-ethoxy-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine CAS No. 899939-52-7](/img/structure/B2990944.png)

2-(benzo[d][1,3]dioxol-5-yl)-7-ethoxy-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

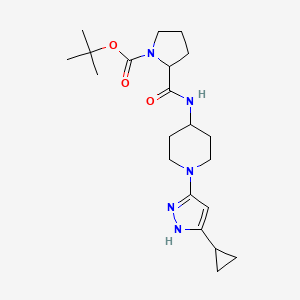

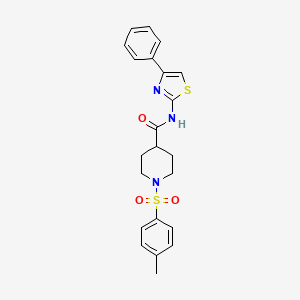

The compound “2-(benzo[d][1,3]dioxol-5-yl)-7-ethoxy-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine” is a complex organic molecule. It consists of several moieties including a benzo[d][1,3]dioxol-5-yl group, a pyridin-3-yl group, and a benzo[e]pyrazolo[1,5-c][1,3]oxazine group .

Molecular Structure Analysis

The molecular structure of this compound is complex, with several rings and functional groups . The benzo[d][1,3]dioxol-5-yl group and the 1,2-methylenedioxybenxene ring are not coplanar, with a dihedral angle of 53.5 .Wissenschaftliche Forschungsanwendungen

Synthesis and Derivative Formation

- Novel Derivatives Synthesis: Abdelhamid et al. (2012) demonstrated the synthesis of various derivatives containing benzofuran moiety, including pyrazolo[5,1- c ][1,2,4]triazine, and benzo[4,5]-imidazo[2,1- c ][1,2,4]triazine, indicating the potential for creating diverse compounds using similar structural frameworks (Abdelhamid, Fahmi, & Alsheflo, 2012).

Pharmacological Activities

- Antiviral Activities: A study by Hebishy et al. (2020) explored benzamide-based 5-aminopyrazoles and their derivatives, showing significant anti-influenza A virus activities, which suggests the relevance of similar compounds in antiviral research (Hebishy, Salama, & Elgemeie, 2020).

- Antimicrobial and Antioxidant Properties: Hassan (2013) synthesized a series of 2-pyrazolines with antibacterial and antifungal activities, indicating the potential of structurally related compounds for antimicrobial applications (Hassan, 2013).

Chemical Synthesis and Transformation

- Synthesis of Fused Heterocycles: Kurasawa et al. (1988) discussed the synthesis of pyrazolo[1′,5′:3,4][1,2,4]triazino[5,6-b][1,5]benzoxazepines, highlighting the versatility in synthesizing complex fused heterocycles (Kurasawa et al., 1988).

Novel Synthesis Methods

- Tandem Palladium-Catalyzed Synthesis: Gabriele et al. (2006) achieved the synthesis of benzo[1,4]oxazine derivatives through an innovative tandem palladium-catalyzed oxidative aminocarbonylation-cyclization, indicating advanced methods in synthesizing complex structures (Gabriele et al., 2006).

Bioactivity and Screening

- Molecular Docking and Screening: Flefel et al. (2018) conducted molecular docking and in vitro screening of novel pyridine and fused pyridine derivatives, which is relevant for understanding the interaction and potential bioactivity of related compounds (Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey, 2018).

Insecticidal Applications

- Insecticidal Properties: Fadda et al. (2017) explored the synthesis of various heterocycles with insecticidal properties against the cotton leafworm, which opens avenues for pest control applications (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).

Wirkmechanismus

Target of Action

Compounds with similar structures have been known to target various receptors and enzymes, contributing to their broad range of biological activities .

Mode of Action

It’s worth noting that similar compounds have been reported to interact with their targets, leading to changes in cellular processes .

Biochemical Pathways

Similar compounds have been reported to influence various biochemical pathways, leading to a range of downstream effects .

Result of Action

Similar compounds have been reported to have various biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Eigenschaften

IUPAC Name |

2-(1,3-benzodioxol-5-yl)-7-ethoxy-5-pyridin-3-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N3O4/c1-2-28-21-7-3-6-17-19-12-18(15-8-9-20-22(11-15)30-14-29-20)26-27(19)24(31-23(17)21)16-5-4-10-25-13-16/h3-11,13,19,24H,2,12,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBGAENDELXWLQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC2=C1OC(N3C2CC(=N3)C4=CC5=C(C=C4)OCO5)C6=CN=CC=C6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2990865.png)

![methyl 4-{[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate](/img/structure/B2990874.png)

![4-chloro-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2990875.png)

![3,4,5-trimethoxy-N-[4-methoxy-2-(4-methoxyphenyl)quinolin-6-yl]benzamide](/img/structure/B2990879.png)

![1-(2,5-dimethylphenyl)-4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2990882.png)

![(6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methanamine](/img/structure/B2990883.png)

![1-(2-Chlorophenyl)-3-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]urea](/img/structure/B2990884.png)